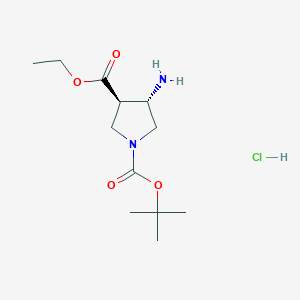

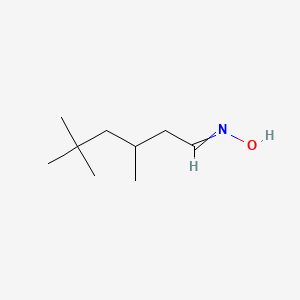

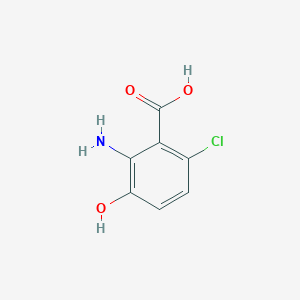

![molecular formula C9H9BrN2 B1376023 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine CAS No. 1216185-38-4](/img/structure/B1376023.png)

6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine

Overview

Description

Imidazo[1,2-a]pyridines, such as 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine, are important fused bicyclic heterocycles . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications

Antituberculosis Agents

6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine: analogues have shown promise as antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these compounds has been a critical area of study, leading to the development of new TB drugs .

Medicinal Chemistry Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It has been used to develop various therapeutic agents, owing to its structural characteristics that are conducive to drug development .

Material Science

Beyond its medicinal applications, imidazo[1,2-a]pyridine derivatives are also useful in material science. Their structural character allows for the development of new materials with potential applications in various industries .

Synthesis Strategies

The synthesis of imidazo[1,2-a]pyridines is crucial due to their extensive use in chemistry. Various strategies such as condensation, multicomponent reactions, and oxidative coupling have been employed to create this moiety from easily available chemicals .

Infectious Disease Research

Research into infectious diseases has benefited from the use of imidazo[1,2-a]pyridine analogues. These compounds have been part of the search for new treatments for diseases that have developed resistance to traditional drugs .

Drug Discovery Research

The imidazo[1,2-a]pyridine class has seen a renaissance in drug discovery research. Investigators have been exploring the area of tuberculosis drug discovery, employing this class of compounds to find new ways to combat the disease .

properties

IUPAC Name |

6-bromo-3,8-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-7(2)4-11-9(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBYJYBYJAZVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

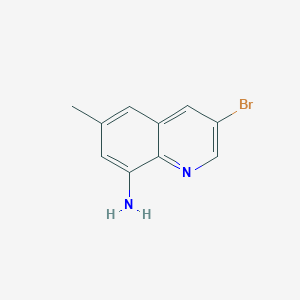

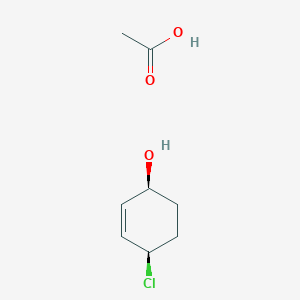

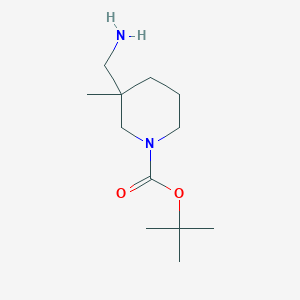

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)